molecular formula C10H20N2O3 B8054160 (2R,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

(2R,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8054160
M. Wt: 216.28 g/mol
InChI Key: OCLZOKUGIXLYJZ-HTQZYQBOSA-N
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Description

(2R,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Biological Activity

(2R,4R)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as this compound hydrochloride (CAS No. 1279038-50-4), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H21_{21}ClN2_{2}O3_{3}
  • Molecular Weight : 252.74 g/mol
  • Purity : ≥95%

The compound acts primarily as an inhibitor of sphingosine kinases (SphK1 and SphK2), which are involved in the sphingosine 1-phosphate (S1P) signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, migration, and survival, making it a target for cancer therapy and other diseases.

Structure-Activity Relationship

Research indicates that modifications to the 2-(hydroxymethyl)pyrrolidine scaffold enhance the compound's potency against SphK1 and SphK2:

  • Inhibition Potency : The most potent derivative reported has KiK_i values of 0.679 μM for SphK1 and 0.951 μM for SphK2 .
  • Binding Interactions : Molecular modeling studies reveal essential hydrogen bonds between the hydroxymethyl group and key amino acid residues in the active site of SphK1 and SphK2 .

Anticancer Properties

The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated that it can effectively reduce S1P levels in cancerous cells, leading to decreased cell proliferation and increased apoptosis.

Cell Line IC50 Value (μM) Mechanism
U937 (histiocytic lymphoma)0.951SphK2 inhibition leading to reduced S1P levels
Saccharomyces cerevisiae0.679Dual inhibition of SphK1 and SphK2

Other Biological Activities

In addition to its anticancer potential, this compound has been implicated in:

  • Neuroprotective Effects : Studies suggest that similar pyrrolidine derivatives exhibit neuroprotective properties by modulating neurotransmitter levels.
  • Anti-inflammatory Activity : The compound may also exert anti-inflammatory effects through modulation of immune responses linked to the S1P pathway.

Study on Cancer Cell Lines

A study published in Molecules evaluated the effects of various pyrrolidine derivatives on cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity towards several cancer types, outperforming traditional chemotherapeutics like bleomycin .

Structure Modification Research

Further research focused on modifying the lipophilic tail of pyrrolidine-based inhibitors showed that specific alterations could enhance dual inhibitory activity against both isoforms of sphingosine kinase. This highlights the importance of structural optimization in developing effective therapeutic agents .

Properties

IUPAC Name

tert-butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLZOKUGIXLYJZ-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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CC(C)(C)OC(=O)N1CC(N=[N+]=[N-])CC1CO
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